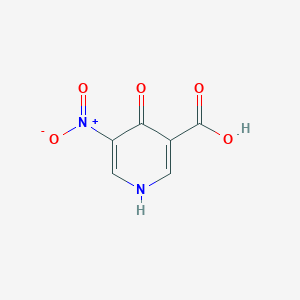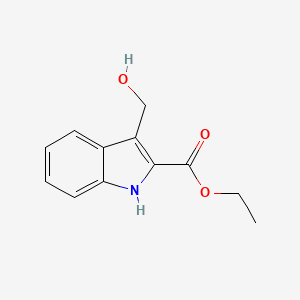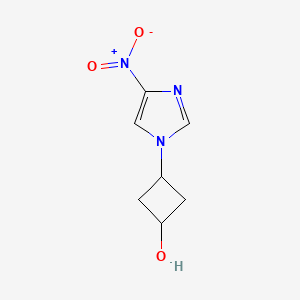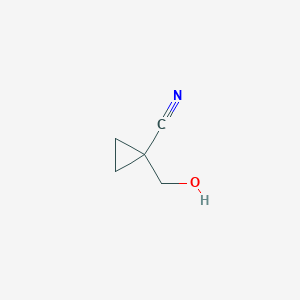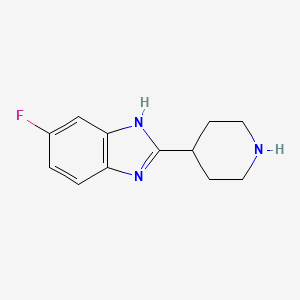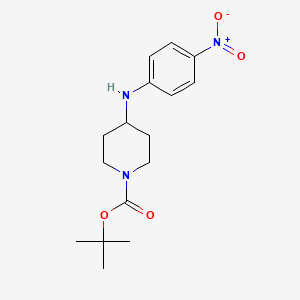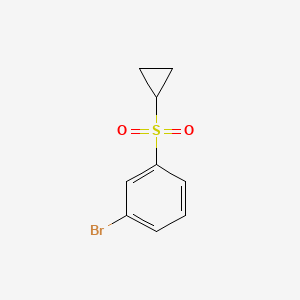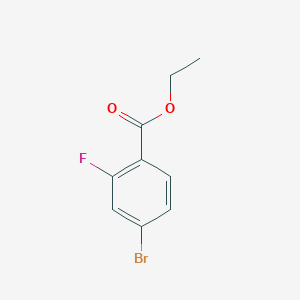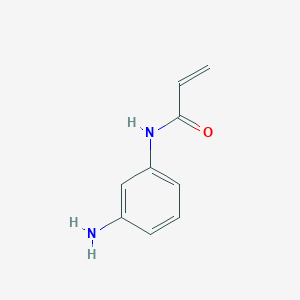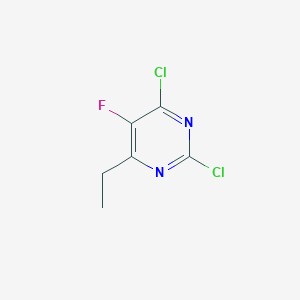
2,4-Dichloro-6-ethyl-5-fluoropyrimidine
Übersicht
Beschreibung
2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a compound that is part of a broader class of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their biological activities. These compounds often serve as key intermediates or building blocks in the synthesis of various pharmaceutical agents, including antifolates, kinase inhibitors, and antibacterial agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 2,4-diamino-5-aryl-6-ethylpyrimidines are synthesized by reacting diaminoethylpyrimidine with different aryl amines, which can then be further modified to enhance their inhibitory activity against enzymes like dihydrofolate reductase (DHFR) . Another approach involves the use of α-CF3 aryl ketones and amidine hydrochlorides to synthesize 2,6-disubstituted 4-fluoropyrimidines under mild conditions with good yields . Additionally, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, is performed through cyclization and chlorination steps starting from acetamidine hydrochloride and dimethyl malonate .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the presence of a fluorine atom on the pyrimidine ring, as seen in 5-fluoropyrimidines, is a common feature in anticancer agents like 5-fluorouracil . The crystal structure of a related compound, 1-(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, has been determined, providing insights into the three-dimensional arrangement of such molecules .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. For instance, the synthesis of olomoucine, a purine derivative, utilizes 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a building block, demonstrating the versatility of pyrimidine derivatives in chemical synthesis . The regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors involves strategic placement of substituents on the pyrimidine ring to achieve the desired biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. These properties are important for the compound's behavior in biological systems and its suitability for drug development. For example, the determination of 2,4-diamino-5-(3,4-dichlorophenyl)-6-methylpyrimidine in human plasma by gas-liquid chromatography indicates the importance of analytical methods in understanding the pharmacokinetics of these compounds .
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition in Cancer Treatment
2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a biologically active molecular core in various anticancer agents like 5-fluorouracil (5-FU). It has been used in the synthesis of novel compounds aimed at discovering kinase inhibitors, especially for cancer treatment. This includes the development of 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides (Wada et al., 2012).
Synthesis and Optimization
The compound has been synthesized through a reaction involving 5-fluorouracil and phosphorus oxychloride, exploring the effects of various reaction parameters. This process led to a high yield of the compound, demonstrating its feasibility for large-scale production (Yongfeng et al., 2015).
Enhancement of Antitumor Activity
2,4-Dichloro-6-ethyl-5-fluoropyrimidine has been studied for its role in enhancing the antitumor activity of fluoropyrimidines. This involves inhibiting dihydropyrimidine dehydrogenase activity, thereby increasing the cytotoxicity of fluoropyrimidines like 5-FU in certain cancer cell lines (Takechi et al., 2002).
Role in Solubility Studies
The solubility of compounds like 2,4-dichloro-5-methoxypyrimidine, closely related to 2,4-dichloro-6-ethyl-5-fluoropyrimidine, has been studied in various solvents. These studies are crucial for understanding the pharmacokinetics and formulation of these compounds in pharmaceutical applications (Liu et al., 2010).
Medicinal Chemistry Building Blocks
The compound serves as a useful building block in medicinal chemistry, particularly in the synthesis of various fluoropyrimidines. These building blocks are crucial for the development of new drugs and treatments (Liu et al., 2019).
Pharmacokinetic Studies
2,4-Dichloro-6-ethyl-5-fluoropyrimidine has been involved in pharmacokinetic studies, especially in combination with other compounds in oral fluoropyrimidine formulations, to assess their feasibility, dosage optimization, and anticancer activity (Chu et al., 2004).
Exploration of Chemical Synthesis Pathways
Various synthetic pathways have been explored to create disubstituted pyrimidines, including 2,4-dichloro-6-ethyl-5-fluoropyrimidine. These studies help in understanding the chemical properties and potential applications of these compounds in different fields (Zhang, 2003).
Role in Nitric Oxide Production Inhibition
Studies have been conducted on derivatives of2,4-Dichloro-6-ethyl-5-fluoropyrimidine and similar compounds to investigate their inhibitory effects on nitric oxide production. These compounds have shown potential in modulating immune responses, which could have implications in various medical conditions (Jansa et al., 2014).
Noninvasive Studies in Drug Monitoring
Fluoropyrimidines, including derivatives of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine, have been studied using noninvasive methods like NMR spectroscopy. These studies provide insights into the drug's metabolism and its effects at target sites, aiding in optimizing chemotherapy for individual patients (Wolf et al., 2003).
Pharmacogenetic Predictors of Toxicity
Research involving fluoropyrimidine drugs, which relate to 2,4-Dichloro-6-ethyl-5-fluoropyrimidine, focuses on identifying genetic markers that predict drug toxicity. This helps in personalizing chemotherapy regimens to minimize adverse reactions while maintaining efficacy (Loganayagam et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 symbol, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
2,4-dichloro-6-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2/c1-2-3-4(9)5(7)11-6(8)10-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLSXIRVBOETBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624760 | |
| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
CAS RN |
137234-85-6 | |
| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

